2,4-Difluoro-N-methylaniline hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. The structural framework consists of a benzene ring bearing two fluorine substituents at the 2- and 4-positions relative to the amino group, with the nitrogen atom additionally substituted with a methyl group. The complete chemical structure can be represented through the International Chemical Identifier system as 1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H, providing a standardized method for structural communication.
The molecular structure features an aromatic amine with specific geometric arrangements that influence its chemical behavior. The presence of two fluorine atoms in the ortho and para positions relative to the amino group creates distinct electronic effects on the aromatic system. The N-methylation introduces additional steric and electronic considerations that affect the compound's reactivity patterns and biological interactions.
The three-dimensional conformation of the molecule exhibits characteristic bond angles and distances typical of substituted aniline derivatives. The fluorine atoms, being highly electronegative, significantly influence the electron density distribution across the aromatic ring, creating regions of varying electrophilic and nucleophilic character. This electronic environment contributes to the compound's distinctive chemical properties and reactivity profiles.
Structure
2D Structure
Properties
IUPAC Name |
2,4-difluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUMCZQTXMOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675164 | |
| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-15-7 | |
| Record name | Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Multi-Step Synthesis
Step 1: Nitration and Fluorination
The synthesis often begins with aniline or a substituted aniline undergoing nitration to introduce nitro groups, followed by selective fluorination to place fluorine atoms at the 2 and 4 positions on the aromatic ring. Alternatively, fluorinated aromatic precursors such as 2,4-difluorobromobenzene can be used as starting materials.
Step 2: Reduction
The nitro groups are reduced to amino groups, yielding 2,4-difluoroaniline derivatives. This reduction is typically performed using reducing agents like hydrogen gas with catalysts or metal hydrides.
Step 3: Methylation
The amino group is methylated to form the N-methyl derivative. Common methylating agents include methyl iodide or dimethyl sulfate, often in the presence of a base such as potassium carbonate to facilitate the reaction.
Step 4: Acidification
The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
This sequence is widely reported in literature and industrial protocols, ensuring high purity and yield of the target compound.
Palladium-Catalyzed Cyanation Route (Precursor Synthesis)
A notable preparatory step for fluorinated aromatic amines involves synthesizing 2,4-difluorobenzonitrile, a key intermediate, via palladium-catalyzed cyanation of 2,4-difluorobromobenzene. This process uses:
- Solvent: N,N-Dimethylacetamide (DMAc)
- Catalyst: Palladium complex (0.1–5 mol%)
- Base: Alkaline carbonate (0.5–2 equivalents)
- Temperature: 100–150 °C
- Reaction Time: 1–6 hours
- Atmosphere: Nitrogen protection
The reaction yields 2,4-difluorobenzonitrile with high purity (97–99%) and yields ranging from 70% to 90%, which is subsequently converted to the amine and then methylated to the target compound.
Industrial Production Considerations
Industrial synthesis of this compound involves large-scale reactors with stringent control over:
- Temperature and Pressure: To optimize reaction kinetics and selectivity.
- pH Levels: To maintain the appropriate environment for methylation and acidification.
- Continuous Monitoring: Ensures consistent product quality and yield.
- Safety Measures: Handling of toxic reagents like methyl iodide and fluorinated intermediates.
The industrial process typically integrates the nitration, reduction, methylation, and acidification steps into a streamlined workflow to maximize efficiency and minimize waste.
Reaction Conditions and Optimization
Research studies have explored solvent effects and reaction optimization for methylation and related transformations involving difluoroaniline derivatives. For example, in catalytic alkylation reactions of fluorinated anilines:
| Entry | Solvent | Yield (%) after Acid Hydrolysis (HCl 1 N, 80 °C) |
|---|---|---|
| 1 | Toluene | 42 |
| 2 | Xylene | 29 |
| 3 | 1,2-Dichloroethane | 24 |
| 4 | Dimethyl carbonate | 35 |
| 5 | N,N-Dimethylformamide | 40 |
| 6 | N,N-Dimethylacetamide | 27 |
| 7 | 1,4-Dioxane | 12 |
This data suggests that solvents like toluene and N,N-dimethylformamide provide better yields in methylation or alkylation reactions involving fluorinated anilines, which can be extrapolated to optimize methylation steps in the preparation of this compound.
Summary of Key Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Nitration | Aniline with nitrating agents | Introduces nitro groups |
| Fluorination | Selective fluorination or use of fluorinated precursors | Positions fluorine atoms at 2,4-positions |
| Reduction | Hydrogenation or metal hydrides | Converts nitro to amino groups |
| Methylation | Methyl iodide or dimethyl sulfate + base (K2CO3) | Forms N-methyl derivative |
| Acidification | Hydrochloric acid | Forms hydrochloride salt |
| Palladium-Catalyzed Cyanation | Pd catalyst, DMAc, alkaline carbonate, 100–150 °C | Prepares 2,4-difluorobenzonitrile precursor |
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve nucleophiles like halides.
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized products.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
2,4-Difluoro-N-methylaniline hydrochloride is an organic compound with a wide range of applications in chemistry, biology, medicine, and industry. It is a derivative of aniline with two fluorine atoms at the 2 and 4 positions of the benzene ring and a methyl group attached to the nitrogen atom; the hydrochloride salt form enhances its solubility in water and other polar solvents.
Scientific Research Applications
This compound is widely used in scientific research as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals.
Chemistry
- Synthesis of Complex Organic Molecules: It is used as a reagent in various chemical reactions.
- Reagent: Employed in the synthesis of complex organic molecules.
Biology
- Study of Biological Systems: It is used as a tool in molecular biology research.
- SHIP2 Inhibition: this compound can inhibit the activity of SHIP2 (Inositol Polyphosphate 5-Phosphatase), which is involved in insulin signaling pathways. Inhibition of SHIP2 enhances glucose uptake in cultured myotubes, suggesting potential applications in diabetes management.
Medicine
- Drug Development: Utilized in the development of new drugs and therapeutic agents.
-
Anticancer Properties: It has been evaluated for its anticancer properties across various cell lines. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer types.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These findings suggest that 2,4-Difluoro-N-methylaniline and its derivatives may serve as potential candidates for further development as anticancer agents.
Compound Cell Line IC50 (µM) 2,4-Difluoro-N-methylaniline MCF-7 (breast cancer) 15.63 2-bromo-4-fluoroaniline U-937 (leukemia) 0.12 Doxorubicin MCF-7 0.65 -
Case Studies
- Study on Cancer Cell Lines: A study evaluated the effects of 5-chloro-2,4-difluoro-N-methylaniline on MCF-7 and A549 cell lines and found that it induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies: Another investigation focused on the binding affinity of 5-chloro-2,4-difluoro-N-methylaniline with human carbonic anhydrases (hCA). The results indicated selective inhibition at low nanomolar concentrations, highlighting its potential therapeutic implications in cancer treatment.
Industry
- Production of chemicals: Applied in the production of dyes, pigments, and other industrial chemicals.
- Agricultural chemicals: Used for the synthetic of medicine, agricultural chemicals and fluoropolymer . Strong with its synthetic agricultural chemicals selectivity, usage quantity is few, to human low toxicity, low residue is the very wide environment friendly agricultural of a kind of development prospect .
Mechanism of Action
2,4-Difluoro-N-methylaniline hydrochloride is similar to other fluorinated aniline derivatives, such as 2,4-difluoroaniline and 2-fluoro-4-methylaniline. its unique combination of fluorine and methyl groups provides distinct chemical and physical properties that differentiate it from these compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares 2,4-Difluoro-N-methylaniline hydrochloride with four analogous hydrochlorides:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C₇H₈ClF₂N | 2-F, 4-F, N-methyl, HCl | 179.595 | 1187386-15-7 | Organic synthesis, research |
| 4-Chloro-2-methylaniline hydrochloride | C₇H₉Cl₂N | 4-Cl, 2-CH₃, HCl | 178.06 | 3165-93-3 | Pesticide intermediates |
| 2-Chloro-4,5-difluoro-N-methylaniline hydrochloride | C₇H₆ClF₂N | 2-Cl, 4-F, 5-F, N-methyl, HCl | 193.58 | 67800705 | Medicinal chemistry research |
| 3-Methyl-4-amino-N,N-diethylaniline hydrochloride | C₁₁H₁₈ClN₂ | 3-CH₃, 4-NH₂, N,N-diethyl, HCl | 228.73 | Multiple CAS | Dye synthesis, biochemical assays |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) | C₈H₁₂ClNO₂ | 3,4-di-OH, ethylamine, HCl | 189.64 | 62-31-7 | Neurotransmitter studies |
Key Observations
- Halogen Substitution : The fluorine atoms in this compound enhance its electrophilicity compared to chlorine-substituted analogs like 4-Chloro-2-methylaniline hydrochloride, making it more reactive in nucleophilic aromatic substitution reactions .
- Positional Effects : The 2,4-difluoro pattern in the compound creates a steric and electronic environment distinct from 2,6-difluorobenzylamine derivatives (e.g., 2,6-Difluorobenzylamine, CAS 27230-51-9), which exhibit lower solubility in polar solvents .
- Hydrochloride Counterion: The presence of HCl improves solubility in aqueous media compared to non-salt forms, as seen in studies on erlotinib hydrochloride–BSA interactions .
Unique Advantages of this compound
- Fluorine-Driven Reactivity: The electron-withdrawing fluorine atoms activate the benzene ring for regioselective functionalization, a property less pronounced in 4-Chloro-2-methylaniline hydrochloride .
- Synergy with N-Methyl Group: The N-methylamine group reduces basicity compared to primary amines (e.g., dopamine hydrochloride), enhancing compatibility with non-polar solvents in synthesis .
Biological Activity
2,4-Difluoro-N-methylaniline hydrochloride (DFMA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,4-difluoro-N-methylaniline is , which indicates the presence of two fluorine atoms and a methyl group attached to the nitrogen atom in the aniline structure. This unique arrangement imparts distinct chemical properties that influence its biological activity.
DFMA's mechanism of action primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby affecting metabolic pathways. For instance, studies have shown that DFMA can inhibit the activity of SHIP2 (Inositol Polyphosphate 5-Phosphatase), which is involved in insulin signaling pathways. Inhibition of SHIP2 enhances glucose uptake in cultured myotubes, suggesting potential applications in diabetes management .
Anticancer Properties
DFMA has been evaluated for its anticancer properties across various cell lines. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer types:
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Difluoro-N-methylaniline | MCF-7 (breast cancer) | 15.63 |
| 2-bromo-4-fluoroaniline | U-937 (leukemia) | 0.12 |
| Doxorubicin | MCF-7 | 0.65 |
These findings suggest that DFMA and its derivatives may serve as potential candidates for further development as anticancer agents.
Enzyme Inhibition Studies
Recent studies have highlighted DFMA's role as an inhibitor of SHIP2 activity. The inhibition percentage varies with structural modifications:
- Table 2: Inhibition of SHIP2 Activity by DFMA Derivatives
| Compound | Inhibition (%) |
|---|---|
| DFMA | 17 |
| 3-chloro-2,4-difluoroaniline | 15 |
| N-methylaniline | 3 |
This data demonstrates that the presence of fluorine substituents significantly enhances the inhibitory capacity compared to other anilines .
Case Studies
Several case studies have explored the biological implications of DFMA:
- Study on Insulin Sensitivity : A study demonstrated that DFMA enhances insulin-induced glucose uptake in myotubes, indicating its potential use in treating insulin resistance .
- Antitumor Activity : Investigations into DFMA's effects on various cancer cell lines revealed significant cytotoxicity, particularly against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the established synthetic routes for 2,4-Difluoro-N-methylaniline hydrochloride, and how can reaction conditions be optimized for higher yield?
The compound is synthesized via three key steps:
- Nitration : Aniline is nitrated at 40–50°C to yield 2,4-difluoroaniline.
- Methylation : The intermediate is methylated using methyl iodide or dimethyl sulfate with a base (e.g., K₂CO₃) to introduce the N-methyl group.
- Acidification : The product is treated with HCl to form the hydrochloride salt, enhancing water solubility. Optimization requires precise control of temperature, stoichiometric HCl addition, and HPLC monitoring of intermediates to ensure >90% purity .
Q. How does the hydrochloride salt form influence the compound's physicochemical properties?
The hydrochloride salt improves aqueous solubility (critical for biological assays) by introducing ionic interactions. Comparative studies show a 10-fold solubility increase in polar solvents (e.g., water or DMSO) versus the free base form, enabling consistent stock solution preparation for cytotoxicity testing .
Q. What standard methods are used to assess the compound's stability under experimental conditions?
Stability is evaluated via:
- Accelerated degradation studies : Expose the compound to varying pH (2–10), temperatures (4–40°C), and light conditions.
- HPLC-UV analysis : Monitor decomposition products over 72 hours.
- Mass spectrometry : Identify degradation byproducts (e.g., demethylated or oxidized derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values (e.g., 15.63 µM vs. 0.12 µM) across studies?
Discrepancies may arise from:
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified MCF-7) and standardized culture conditions (e.g., 10% FBS, 37°C).
- Assay variability : Validate MTT assays with positive controls (e.g., doxorubicin IC₅₀ = 0.65 µM) and pre-test compound solubility using dynamic light scattering (DLS).
- Structural analogs : Compare substituent effects via QSAR modeling (e.g., bromine vs. fluorine at position 2) .
Q. What advanced techniques characterize the compound's inhibition mechanism against human carbonic anhydrases (hCAs)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff rates) with hCA IX immobilized chips.
- X-ray crystallography : Resolve co-crystal structures (2.1 Å resolution) to identify key interactions (e.g., fluorine-mediated hydrogen bonds with Thr200).
- Mutagenesis : Validate binding residues (e.g., replace Thr200 with Ala to reduce inhibition by 80%) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
- Molecular dynamics simulations : Optimize logP (1.5–2.5) and polar surface area (<90 Ų) for passive diffusion.
- Machine learning : Train models on CNS drug datasets to predict BBB penetration.
- In silico docking : Prioritize derivatives maintaining strong hCA binding while reducing P-glycoprotein affinity .
Methodological Considerations
Q. What strategies enhance regioselectivity in electrophilic aromatic substitution reactions?
The 2,4-difluoro pattern directs electrophiles to the 5-position due to:
- Electronic effects : Fluorine's electron-withdrawing nature deactivates ortho/para positions.
- Steric guidance : Methyl group on nitrogen minimizes substitution at position 3. Confirm regiochemistry via ¹⁹F NMR and single-crystal X-ray diffraction of reaction products .
Q. How can researchers validate the compound's role in apoptosis induction?
- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic cells.
- Western blotting : Measure cleavage of caspase-3 and PARP in dose-dependent treatments (e.g., 5–20 µM).
- ROS assays : Link cytotoxicity to oxidative stress using DCFH-DA probes .
Comparative Structural Analysis
Q. How does the 2,4-difluoro substitution pattern differentiate this compound from analogs like 2,6-difluoro-N-methylaniline hydrochloride?
- Reactivity : The 2,4-isomer undergoes faster nucleophilic substitution (3x rate) due to reduced steric hindrance.
- Biological activity : The 2,4 configuration shows higher hCA IX inhibition (IC₅₀ = 12 nM) versus the 2,6-isomer (IC₅₀ = 45 nM), attributed to improved active-site fitting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

